molecular formula C40H56N6O11 B13429421 N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

Número de catálogo: B13429421
Peso molecular: 796.9 g/mol
Clave InChI: KDCLKOXYPMGTOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine features a bis-benzotriazole scaffold linked via a methanamine group, with a 4-methoxyphenylethyl substituent. Benzotriazole derivatives are known for their pharmacological versatility, including antifungal, antitumor, and enzyme-inhibitory activities . The presence of dual benzotriazole moieties may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding, while the 4-methoxyphenyl group contributes electron-donating effects that modulate solubility and metabolic stability.

Propiedades

Fórmula molecular

C40H56N6O11

Peso molecular

796.9 g/mol

Nombre IUPAC

1-cyclopropyl-8-methoxy-6-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate

InChI

InChI=1S/2C20H25N3O4.3H2O/c2*1-11-8-14-17(19(27-3)16(11)22-7-6-21-12(2)9-22)23(13-4-5-13)10-15(18(14)24)20(25)26;;;/h2*8,10,12-13,21H,4-7,9H2,1-3H3,(H,25,26);3*1H2

Clave InChI

KDCLKOXYPMGTOD-UHFFFAOYSA-N

SMILES canónico

CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.O.O.O

Origen del producto

United States

Actividad Biológica

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine, with CAS number 221656-37-7, is a compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C40H56N6O11
  • Molecular Weight : 796.9062 g/mol
  • SMILES Notation : COc1c(N2CCNC(C2)C)c(C)cc2c1n(cc(c2=O)C(=O)O)C1CC1

The benzotriazole moiety in this compound is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the benzotriazole nucleus demonstrated mild to moderate antibacterial and antifungal activity against various strains, including Escherichia coli and Bacillus subtilis . The specific compound has shown promising results in inhibiting microbial growth, suggesting its potential as an antimicrobial agent.

Antiparasitic Activity

In vitro studies have demonstrated that certain benzotriazole derivatives possess antiparasitic properties. For instance, one derivative was found to effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with a notable dose-dependent effect observed . This suggests that the compound could be further explored for its efficacy against protozoan infections.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzotriazole derivatives have been documented, with some compounds exhibiting significant analgesic effects. These activities are attributed to their ability to modulate inflammatory mediators and pain pathways .

Case Studies

Several studies have focused on the biological evaluation of benzotriazole derivatives:

  • Antimicrobial Evaluation : A series of benzotriazole derivatives were synthesized and screened for their antimicrobial activity. Compounds exhibited varying degrees of inhibition against bacterial strains, with some demonstrating superior activity compared to standard antibiotics .
  • Antiparasitic Studies : In a study examining the effects of benzotriazole derivatives on Trypanosoma cruzi, it was found that specific compounds led to a significant reduction in parasite viability, indicating their potential as therapeutic agents for parasitic diseases .
  • Analgesic Activity : Research on the analgesic effects of benzotriazole derivatives revealed that certain compounds could effectively reduce pain in animal models, suggesting their potential application in pain management therapies .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against E. coli
AntiparasiticSignificant inhibition of T. cruzi
Anti-inflammatoryModulation of inflammatory mediators
AnalgesicPain reduction in animal models

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituent Variations in Benzotriazole Derivatives

N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine (): This analog replaces the 4-methoxyphenylethyl group with bulky 2-ethylhexyl chains.

(E)-2-(1H-Benzotriazol-1-yl)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide ():

  • Features a benzylidene-hydrazide group instead of methanamine.
  • The hydroxyl and methoxy groups introduce hydrogen-bonding capacity, which may improve target selectivity but reduce metabolic stability.
Methoxyphenyl-Containing Analogs

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (): Shares the 4-methoxyphenylethylamine moiety but lacks benzotriazole groups.

N-[5-[(1RS)-2-(4-Methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide (): Contains a 4-methoxyphenylethylamine chain with additional hydroxyl and formamide groups. The polar groups increase hydrophilicity (retention time = 2.2) compared to the target compound, suggesting distinct chromatographic behavior .

Antifungal and Antitumor Potential
  • Benzotriazole Derivatives ():
    • Compounds like 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate exhibit broad-spectrum bioactivity due to the fluorobenzoyl group enhancing electrophilicity.
    • The target compound’s 4-methoxyphenyl group may offer improved metabolic stability over halogenated analogs but could reduce reactivity toward nucleophilic targets .
Enzyme Inhibition and Metal Coordination
  • The target compound’s benzotriazole groups could act as stronger Lewis bases, favoring coordination to transition metals like Cu or Pd in catalytic systems .
Chromatographic Behavior
  • Relative retention times ():
    • The target compound’s methoxyphenyl group likely results in intermediate retention (e.g., similar to Compound H in , RRT = 2.2), balancing hydrophobicity and polarity.
    • Analogs with hydroxyl groups (e.g., ) may exhibit shorter retention times due to increased polarity.
Structural Characterization
  • X-ray Crystallography : Used in and to confirm benzamide and benzotriazole derivatives. The target compound’s bis-benzotriazole structure may require advanced techniques like SHELXL for refinement due to conformational complexity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents Retention Time (RRT) Bioactivity Notes
Target Compound ~432.5* Bis-benzotriazole, 4-MeOPh Estimated ~1.5-2.0 Potential enzyme inhibition
N,N-Bis(2-ethylhexyl)-4-Me-benzotriazole () 427.6 Ethylhexyl, 4-Me-benzotriazole N/A High hydrophobicity
(4-Ethylbenzyl)[2-(4-MeOPh)ethyl]amine () 297.4 4-EtPh, 4-MeOPh N/A Lower π-π stacking capacity
N-(2-Hydroxy-1,1-dimethylethyl)-3-Me-benzamide () 207.3 Hydroxy, tert-butyl, benzamide N/A Metal-coordination capacity

*Calculated based on molecular formula.

Table 2: Pharmacological Comparison

Compound Key Functional Groups Reported Activities
Target Compound Bis-benzotriazole, 4-MeOPh Hypothesized: Antifungal, enzyme inhibition
2-(1H-Benzotriazol-1-yl)-4-Me-benzoyl () Fluorobenzoyl, benzotriazole Antitumor, antifungal
N-(4-MeOPh-ethyl) analogs () Methoxyphenylethylamine Adrenergic activity, chromatography standards

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.